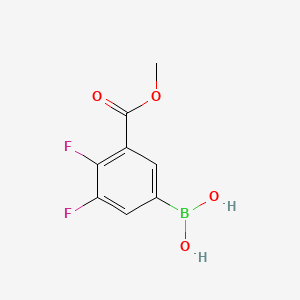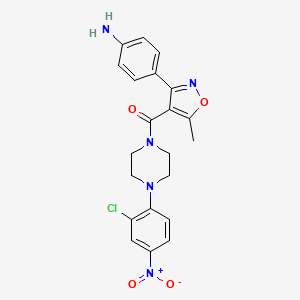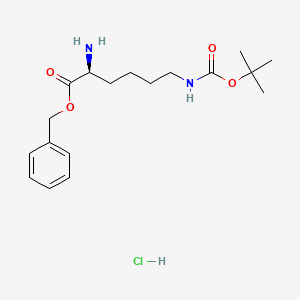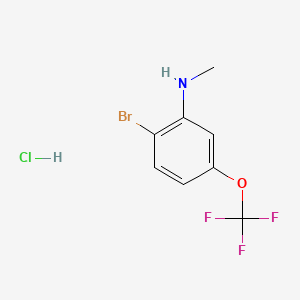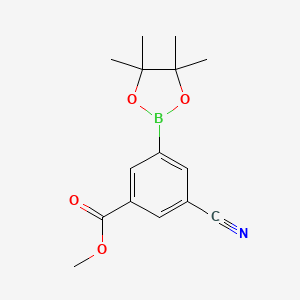
trans-4-Amino-1-isopropyl-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-Amino-1-isopropyl-3-pyrrolidinol: is a chemical compound with the molecular formula C7H16N2O It is a pyrrolidine derivative, characterized by the presence of an amino group at the fourth position, an isopropyl group at the first position, and a hydroxyl group at the third position
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-isopropyl-3-pyrrolidinol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Functional Group Introduction: The amino group is introduced at the fourth position through a series of reactions, such as amination or reductive amination.
Isopropyl Group Addition: The isopropyl group is introduced at the first position using alkylation reactions.
Hydroxyl Group Introduction: The hydroxyl group is introduced at the third position through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: trans-4-Amino-1-isopropyl-3-pyrrolidinol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced derivatives.
Substitution Products: Substituted derivatives with various functional groups.
作用機序
The mechanism of action of trans-4-Amino-1-isopropyl-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
trans-4-Amino-1-methyl-3-pyrrolidinol: Similar structure with a methyl group instead of an isopropyl group.
trans-4-Amino-1-ethyl-3-pyrrolidinol: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness:
- The presence of the isopropyl group at the first position distinguishes trans-4-Amino-1-isopropyl-3-pyrrolidinol from its analogs, potentially leading to different chemical and biological properties.
- The specific arrangement of functional groups contributes to its unique reactivity and potential applications.
特性
IUPAC Name |
(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVYQWQGIUEHV-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B567320.png)


